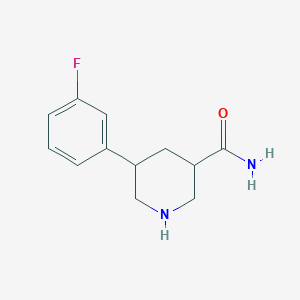

5-(3-Fluorophenyl)piperidine-3-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15FN2O |

|---|---|

Molecular Weight |

222.26 g/mol |

IUPAC Name |

5-(3-fluorophenyl)piperidine-3-carboxamide |

InChI |

InChI=1S/C12H15FN2O/c13-11-3-1-2-8(5-11)9-4-10(12(14)16)7-15-6-9/h1-3,5,9-10,15H,4,6-7H2,(H2,14,16) |

InChI Key |

YEPSPFNXYQYGDY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNCC1C(=O)N)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 3 Fluorophenyl Piperidine 3 Carboxamide and Its Analogues

Retrosynthetic Dissection of the 5-(3-Fluorophenyl)piperidine-3-carboxamide Molecular Architecture

A retrosynthetic analysis of the target molecule, this compound, reveals several key disconnections that form the basis for potential synthetic strategies. The molecular architecture consists of three primary components: a piperidine (B6355638) core, a 3-fluorophenyl group at the 5-position, and a carboxamide group at the 3-position.

The most straightforward disconnections are at the amide bond and the carbon-carbon bond linking the two rings. This suggests a convergent synthesis where the piperidine core, bearing a carboxylic acid at the 3-position and a suitable functional group (or precursor) at the 5-position, is synthesized first.

Amide Bond Disconnection (C(O)-N): This is a standard transformation, leading back to a piperidine-3-carboxylic acid derivative and ammonia (B1221849). This step is typically achieved in the forward sense via amide coupling reactions. researchgate.net

Aryl-Piperidine Bond Disconnection (C5-Aryl): This disconnection points towards a strategy involving the coupling of a 3-fluorophenyl unit with a piperidine ring. This can be accomplished via modern cross-coupling reactions, such as a Suzuki coupling between a 5-bromopiperidine derivative and 3-fluorophenylboronic acid. nih.gov

Piperidine Ring Disconnection: Further disassembly of the piperidine ring itself suggests two main approaches:

Cyclization: Disconnecting two bonds within the ring (e.g., C2-N and C6-N, or C2-C3 and C6-N) leads back to an acyclic amino-aldehyde or amino-ketone precursor. This forms the basis of intramolecular cyclization and reductive amination strategies. nih.govnih.gov

Reduction of an Aromatic Precursor: Disconnecting the pi-bonds of a corresponding pyridine (B92270) derivative reveals a substituted pyridine as a key starting material. The hydrogenation of a 5-(3-fluorophenyl)nicotinamide (B11887083) (or its ester equivalent) is a highly viable and direct route. acs.orgnih.gov

This analysis highlights that the synthesis can be approached by either building the piperidine ring with the substituents already in place or by functionalizing a pre-existing piperidine or pyridine core.

Strategies for Constructing the Piperidine Core in Fluorinated Derivatives

The formation of the substituted piperidine ring is the cornerstone of the synthesis. Numerous methods have been developed, broadly categorized into cyclization reactions of acyclic precursors and reductive approaches starting from six-membered aromatic heterocycles. nih.govmdpi.com

Intramolecular cyclization is a powerful strategy to form the piperidine ring from a linear precursor containing a nitrogen source and reactive functional groups. nih.gov These methods offer a high degree of control over the substitution pattern.

Reductive Amination/Cyclization: An intramolecular reductive amination of a precursor containing both an amine and a carbonyl group (or groups at a 1,5-dicarbonyl distance) is a classic and effective method. chim.itwhiterose.ac.uk For instance, a 1,5-diketone can undergo cyclization with an amine source, followed by reduction of the resulting imine, to form the piperidine ring. ajchem-a.com

Alkene and Alkyne Cyclizations: The cyclization of precursors containing alkenes or alkynes offers another route. Gold-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. nih.gov Similarly, a reductive hydroamination/cyclization cascade of alkynes can generate the piperidine scaffold. nih.gov

Radical Cyclizations: Radical-based methods, such as the intramolecular C–H amination/cyclization through electrolysis or copper catalysis, provide a modern approach to piperidine synthesis. nih.gov

Annulation Strategies: Methods like [5+1] annulation, where a five-carbon chain reacts with an amine source, build the ring in a convergent manner. nih.gov

| Cyclization Method | Precursor Type | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Oxidative Amination | Amine with a distal alkene | Gold(I) complex, Iodine(III) oxidizing agent | nih.gov |

| Reductive Hydroamination | Enamine with a distal alkyne | Acid mediation, Reducing agent | nih.gov |

| Radical C–H Amination | Aminonitriles | Copper(II) catalyst, DIBAL-H | nih.gov |

| One-Pot Cyclization/Reduction | Halogenated amides | Tf2O, NaBH4 | nih.gov |

| Electroreductive Cyclization | Imine and dihaloalkane | Electrochemical cell (flow microreactor) | nih.govresearchgate.net |

The reduction of readily available pyridine precursors is arguably the most common and direct method for accessing substituted piperidines. nih.gov The primary challenge lies in achieving chemo- and stereoselectivity, especially when dealing with sensitive functional groups like fluorine.

Hydrogenation of Fluoropyridines: A significant advancement is the direct hydrogenation of fluoropyridines. nih.govsciencedaily.com Heterogeneous catalysis, often using palladium on carbon (Pd/C), has proven effective for the chemoselective reduction of fluoropyridines, tolerating other aromatic systems. acs.org This method is robust and can proceed in the presence of air and moisture, yielding cis-substituted fluoropiperidines with high diastereoselectivity. acs.org Rhodium-based catalysts have also been employed in a dearomatization-hydrogenation (DAH) process to produce all-cis-(multi)fluorinated piperidines. nih.govnih.gov

Reductive Amination: This powerful C-N bond-forming reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ. harvard.edupearson.com Mild reducing agents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride are commonly used because they selectively reduce the iminium ion in the presence of the starting carbonyl. harvard.edu This can be applied intermolecularly or intramolecularly to form the piperidine ring. nih.govchim.it

Reductive Transamination: A newer strategy involves the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. acs.org This method allows for the synthesis of N-aryl piperidines from pyridine derivatives and an external amine, proceeding through a dihydropyridine (B1217469) intermediate. acs.org This approach is particularly useful for creating fluorinated N-aryl piperidines under mild conditions that avoid hydrodefluorination. acs.org

| Reductive Method | Starting Material | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Heterogeneous Hydrogenation | Fluoropyridine | Pd/C, H2 | Robust, moisture tolerant, high cis-selectivity | acs.org |

| Dearomatization-Hydrogenation | Fluoropyridine | Rhodium(I) complex, Pinacol borane, H2 | Highly diastereoselective for all-cis products | nih.govnih.gov |

| Reductive Amination | Aldehyde/Ketone + Amine | NaBH(OAc)3 or NaBH3CN | Mild, high-yielding, broad scope | harvard.edupearson.com |

| Reductive Transamination | Pyridinium salt + Aryl amine | Rhodium catalyst, HCOOH | Access to N-aryl piperidines, mild conditions | acs.org |

Stereoselective Synthetic Routes to Piperidine-3-carboxamide Frameworks

For a molecule like this compound, controlling the relative stereochemistry between the substituents at the C3 and C5 positions is crucial. The hydrogenation of a 3,5-disubstituted pyridine precursor often leads to the thermodynamically more stable cis-isomer. acs.orgnih.gov

Strategies to achieve stereocontrol include:

Catalytic Hydrogenation: As mentioned, the catalytic hydrogenation of substituted pyridines is often highly diastereoselective, favoring the formation of cis-piperidines where bulky substituents adopt an equatorial position. acs.orgwhiterose.ac.uk

Chiral Auxiliaries: Enantioenriched fluorinated piperidines can be synthesized by attaching a chiral auxiliary to the pyridine precursor. acs.org For example, an oxazolidine-substituted pyridine can be hydrogenated in a diastereoselective manner. Subsequent cleavage of the auxiliary yields the enantioenriched piperidine. acs.org

Stereocontrolled Cyclization: Intramolecular cyclization reactions can be designed to control stereochemistry. For example, a stereoselective three-component vinylogous Mannich-type reaction has been developed to produce chiral dihydropyridinones, which are versatile intermediates for multi-substituted chiral piperidines. scispace.com

Deconstructive Aminolysis: A palladium-catalyzed, site-selective deconstructive aminolysis of bridged δ-lactam-γ-lactones has been shown to produce highly decorated 3-hydroxy-2-piperidinone carboxamides with high diastereoselectivity and potentially four contiguous stereocenters. nih.gov While not a direct route, this highlights advanced methods for creating complex stereochemical arrays on a piperidine framework.

Regioselective Introduction and Modification of the Fluorophenyl Moiety

Ensuring the 3-fluorophenyl group is attached specifically at the C5 position of the piperidine ring is a question of regioselectivity.

Starting from a Pre-functionalized Ring: The most direct method is to begin with a pyridine derivative that already contains the 3-fluorophenyl group at the desired position (i.e., 5-(3-fluorophenyl)nicotinic acid or its derivatives). Subsequent reduction of the pyridine ring preserves this connectivity. acs.orgacs.org

Cross-Coupling Reactions: A powerful alternative is the use of transition-metal-catalyzed cross-coupling reactions to form the C-C bond between the rings. A common strategy would involve a Suzuki-Miyaura coupling. This would typically involve reacting a piperidine derivative functionalized with a halide or triflate at the 5-position (the electrophile) with 3-fluorophenylboronic acid (the nucleophile) in the presence of a palladium catalyst. nih.gov This approach allows for modularity, where different aryl groups can be introduced late in the synthesis.

Regioselective Arylation: Directed C-H functionalization is an emerging field for regioselective arylation. While complex, methods using directing groups, such as an aminoquinoline amide, can guide a metal catalyst to functionalize a specific C-H bond on the piperidine ring. acs.org

Functionalization of the Carboxamide Group within the Piperidine Scaffold

The final functionalization step is often the formation of the primary carboxamide at the C3 position. nih.gov This transformation is typically robust and high-yielding.

The most common approach involves the synthesis of a piperidine-3-carboxylic acid intermediate (a derivative of nipecotic acid). researchgate.netnih.gov This intermediate can then be converted to the target carboxamide through several standard methods:

Amide Coupling: The carboxylic acid is activated using a peptide coupling reagent (e.g., HATU, HBTU, EDC) and then reacted with an ammonia source (such as ammonium (B1175870) chloride with a base) to form the amide bond.

Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts readily with ammonia to give the carboxamide.

Catalyst Systems and Methodological Innovations in Piperidine-3-carboxamide Synthesis

The construction of the 5-arylpiperidine-3-carboxamide core often relies on powerful transition-metal-catalyzed reactions that enable the formation of key carbon-carbon and carbon-nitrogen bonds. Palladium, rhodium, and copper catalysts are at the forefront of these methodologies, each offering unique advantages in terms of efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone in the synthesis of aryl-substituted piperidines. A key strategy involves the C-H arylation of a pre-formed piperidine ring. For instance, a regio- and stereoselective palladium-catalyzed C(4)–H arylation of piperidine derivatives bearing a C(3) directing group, such as an aminoquinoline auxiliary, has been developed. acs.org This method allows for the selective introduction of an aryl group at the C(4) position (which corresponds to the C(5) position in the target molecule's numbering system if the carboxamide is at C(3)). The reaction proceeds under silver-free conditions with a low catalyst loading and utilizes potassium carbonate as an inexpensive base. acs.org This approach has been successfully applied in the stereocontrolled formal synthesis of the antidepressant (-)-paroxetine. acs.org

Another powerful palladium-catalyzed method is the α-arylation of carbonyl compounds. While direct α-arylation of secondary amides has been challenging, a traceless protecting strategy has been developed. nih.gov This involves the in situ silylation of the amide N-H bond, followed by palladium-catalyzed α-arylation with an aryl halide. This methodology is tolerant of a wide array of functional groups on the aryl bromide, including those sensitive to bases. nih.gov

A plausible palladium-catalyzed approach to this compound could involve the coupling of a suitable piperidine-3-carboxamide precursor with 3-fluoro-iodobenzene or 3-fluoro-bromobenzene. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.

Table 1: Examples of Palladium-Catalyzed Arylation Reactions for Piperidine Synthesis

| Catalyst/Ligand | Arylating Agent | Substrate | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Pd(OAc)₂ / P(o-tol)₃ | 4-Iodoanisole | N-Boc-piperidine-3-carboxamide (with AQ) | K₂CO₃ | Toluene | 110 | >95 (cis) | acs.org |

| Pd(dba)₂ / ᵗBu₃P | 1-Bromo-4-fluorobenzene | Propionamide (silylated) | LiHMDS | THF/DMF | 80 | 85 | nih.gov |

Note: This table presents examples of palladium-catalyzed reactions on related substrates to illustrate the potential conditions for the target synthesis. AQ = Aminoquinoline, dba = dibenzylideneacetone, TFA = trifluoroacetate.

Rhodium-Catalyzed Reactions

Rhodium catalysts are particularly effective for the hydrogenation of substituted pyridines to afford the corresponding piperidines. This is a highly atom-economical method for constructing the saturated heterocyclic core. The hydrogenation of functionalized pyridines can be challenging, often requiring harsh conditions. However, recent innovations have led to milder and more versatile rhodium-based systems.

A stable and commercially available rhodium(III) oxide (Rh₂O₃) has been reported as a highly active catalyst for the hydrogenation of a broad range of unprotected pyridines under mild conditions (5 bar H₂, 40 °C). rsc.orgrsc.orgresearchgate.net This catalyst system demonstrates excellent tolerance for various functional groups, including alcohols, amines, and even some carbonyls, making it suitable for complex substrates. rsc.orgrsc.org The reaction typically yields the cis-diastereomer as the major product when reducing multisubstituted pyridines. rsc.org

For the synthesis of chiral piperidines, rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium salts has emerged as a powerful technique. dicp.ac.cn This method utilizes a chiral primary amine and a formic acid/triethylamine mixture as the hydrogen source, catalyzed by a rhodium complex, to achieve excellent diastereo- and enantioselectivities. dicp.ac.cn This approach is particularly valuable for synthesizing chiral fluoropiperidines. dicp.ac.cn

A synthetic route to this compound could therefore involve the initial synthesis of 5-(3-fluorophenyl)nicotinamide, followed by a rhodium-catalyzed hydrogenation to furnish the desired piperidine derivative.

Table 2: Rhodium-Catalyzed Hydrogenation of Pyridine Derivatives

| Catalyst | Hydrogen Source | Substrate | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Rh₂O₃ | H₂ (5 bar) | 2-Acetylpyridine | TFE | 40 °C, 16 h | 2-(1-Hydroxyethyl)piperidine | >99 | rsc.orgresearchgate.net |

| [RhCp*Cl₂]₂ / KI | HCOOH/NEt₃ | N-Benzylpyridinium salt | H₂O | - | N-Benzylpiperidine | - | dicp.ac.cn |

Note: This table showcases the utility of rhodium catalysts in reducing pyridine rings to piperidines.

Copper-Mediated Syntheses

Copper catalysts offer a cost-effective and versatile alternative for the synthesis of nitrogen-containing heterocycles. Copper-mediated reactions can facilitate various transformations, including C-N and C-C bond formation. While direct copper-catalyzed arylation of piperidines is less common than palladium-catalyzed methods, copper plays a significant role in multi-component reactions and cyclization strategies.

For example, copper(I)-catalyzed radical enantioselective cyclization has been used to obtain fluorine-containing heterocyclic compounds. nih.gov Furthermore, copper-mediated three-component reactions of 2-aminopyridines, acetophenones, and a cyanide source have been developed to synthesize imidazo[1,2-a]pyridines, demonstrating copper's ability to facilitate complex cascade reactions. rsc.org

In the context of preparing the target molecule, a copper-catalyzed reaction could potentially be employed in the construction of a substituted pyridine precursor or in a cross-coupling reaction to introduce the 3-fluorophenyl group.

Multi-component Reactions and Convergent Synthesis Strategies for Complex Piperidine Derivatives

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the reactants. taylorfrancis.comacs.org MCRs are particularly attractive for building diverse libraries of substituted piperidines due to their operational simplicity and atom economy.

Several MCRs have been developed for the synthesis of highly functionalized piperidines. taylorfrancis.comresearchgate.net A common strategy involves the condensation of an aldehyde, an amine, and a β-dicarbonyl compound or its equivalent. For instance, a one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters can yield functionalized piperidine scaffolds. taylorfrancis.com

A powerful and stereoselective approach is the vinylogous Mannich reaction. rsc.orgrsc.org A three-component reaction of an aldehyde, a chiral amine, and a 1,3-bis-silylenol ether can lead to the formation of a chiral dihydropyridinone, which serves as a versatile intermediate for a variety of chiral piperidine compounds. rsc.orgrsc.org

To synthesize this compound via an MCR approach, one could envision a reaction involving 3-fluorobenzaldehyde, an ammonia source, and a suitable four-carbon component that would ultimately form the piperidine ring and incorporate the carboxamide functionality. Subsequent reduction or other functional group manipulations would then lead to the final product.

Table 3: Examples of Multi-component Reactions for Piperidine Synthesis

| Components | Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Aromatic aldehyde, amine, acetoacetic ester | ZrOCl₂·8H₂O | Functionalized piperidine | Aqua-compatible catalyst | taylorfrancis.com |

| Aldehyde, chiral α-methyl benzylamine, 1,3-bis-trimethylsilylenol ether | Sn(OTf)₂ | Chiral dihydropyridinone | Stereoselective, versatile intermediate | rsc.orgrsc.org |

| Salicylaldehyde, primary/secondary amine, diethylmalonate | Piperidine-Iodine | Coumarin-3-carboxamide | Metal-free, green solvent | mdpi.com |

Note: This table highlights the diversity of MCRs available for constructing substituted piperidine and related heterocyclic systems.

Pharmacological Investigations and Biological Target Identification of 5 3 Fluorophenyl Piperidine 3 Carboxamide

Broad Spectrum of Biological Activities Associated with Fluorinated Piperidine (B6355638) Carboxamides

Fluorinated piperidine carboxamides represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of fluorine atoms into the piperidine carboxamide scaffold can substantially modulate the compound's physicochemical properties, such as basicity and lipophilicity, which in turn influences their pharmacological profile. nih.gov These modifications have led to the development of compounds with diverse therapeutic potential.

The piperidine ring is a common structural motif in many pharmaceuticals, and its derivatives are utilized in over twenty drug classes, including anticancer agents, antibiotics, and analgesics. encyclopedia.pub The addition of fluorine can enhance the metabolic stability and binding affinity of these compounds to their biological targets. nih.gov For instance, certain fluorinated piperidine-4-carboxamides have been identified as dual-function antithrombotic agents, exhibiting inhibitory activity against both factor Xa and platelet aggregation. nih.gov The strategic placement of fluorine atoms on the phenyl ring of these molecules has been shown to significantly enhance their potency. nih.gov

Furthermore, the piperidine-3-carboxamide moiety itself has been identified as a crucial pharmacophore for inducing senescence-like phenotypes in melanoma cells, highlighting its potential in cancer therapy. nih.gov The versatility of the fluorinated piperidine carboxamide scaffold allows for the generation of extensive compound libraries, leading to the discovery of novel therapeutic agents with a broad spectrum of activities, including but not limited to anticancer, encyclopedia.pubnih.gov antiviral, encyclopedia.pub and antituberculosis effects. nih.govnih.gov

Specific Biological Activities of 5-(3-Fluorophenyl)piperidine-3-carboxamide and Related Analogues

Anticancer Activity and Kinase Inhibition Profiles

A derivative of this compound, specifically (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide, also known as AZD7762, has been identified as a potent inhibitor of checkpoint kinases CHK1 and CHK2. nih.govacs.org These kinases are crucial components of the DNA damage response pathway, and their inhibition can sensitize cancer cells to DNA-damaging agents. nih.govacs.orgnih.gov The discovery of AZD7762 was facilitated by structure-based design and the optimization of a series of thiophenecarboxamide ureas. nih.govacs.org This compound has been shown to potentiate the efficacy of various chemotherapeutic agents in preclinical models. nih.govacs.org

| Compound | Target Kinase | Activity | Reference |

| AZD7762 | CHK1/CHK2 | Potent inhibitor | nih.govacs.org |

While direct evidence for this compound as a c-Met kinase inhibitor is not explicitly detailed in the provided search results, the broader class of piperidine-containing compounds has been explored for this activity. The c-Met receptor tyrosine kinase is a well-established target in cancer therapy, and its dysregulation is implicated in tumor growth and metastasis. researchgate.netbohrium.com Research into novel c-Met inhibitors has led to the design and synthesis of compounds with a 3-carboxypiperidin-2-one scaffold, which have demonstrated significant inhibitory effects on c-Met kinase. researchgate.netbohrium.com The structure-activity relationship studies of these analogues indicate that the piperidine core is a viable scaffold for developing c-Met inhibitors.

The piperidine carboxamide scaffold is also present in some inhibitors of the Epidermal Growth Factor Receptor (EGFR), another critical target in oncology. nih.govnih.gov Although a direct inhibitory role for this compound on EGFR is not specified, related structures have shown promise. For example, a series of 5-trifluoromethylpyrimidine derivatives, which incorporate a fluorophenyl acrylamide (B121943) moiety, have been synthesized and demonstrated potent inhibitory activity against EGFR kinase. nih.gov These findings suggest that the fluorophenyl group, a key feature of the subject compound, can be a valuable component in the design of EGFR inhibitors.

Anti-Osteoporosis Mechanisms and Cathepsin K Inhibition

The piperidine-3-carboxamide scaffold is a key structural feature in the development of inhibitors for Cathepsin K, a cysteine protease predominantly expressed in osteoclasts. Cathepsin K is a principal enzyme involved in the degradation of bone matrix proteins, particularly type I collagen, making it a significant therapeutic target for bone resorption diseases like osteoporosis.

Research into novel piperidine-3-carboxamide derivatives has identified potent anti-osteoporosis agents. Although direct studies on this compound are not extensively detailed in the provided search results, the evaluation of structurally related compounds provides insight into its potential mechanism of action. A series of these derivatives were synthesized and assessed for their ability to inhibit Cathepsin K. Among them, a compound designated as H-9, which shares the core piperidine-3-carboxamide structure, demonstrated significant inhibitory potency against Cathepsin K with a half-maximal inhibitory concentration (IC₅₀) of 0.08 µM. mdpi.comnih.gov Molecular docking studies of these derivatives have shown that they can effectively bind to the active site of Cathepsin K, engaging in hydrogen bonds and hydrophobic interactions with key residues. mdpi.comnih.gov The anti-bone resorption effects of these compounds have been demonstrated in vitro to be comparable to other known Cathepsin K inhibitors that have undergone clinical investigation. mdpi.com

Central Nervous System (CNS) Relevant Activities

While the primary research focus on the piperidine-3-carboxamide scaffold appears to be on Cathepsin K inhibition, its structural elements suggest potential interactions with various targets within the central nervous system. However, specific data for this compound is limited in the provided search results.

The serotonin (B10506) 5-HT₆ receptor is a target for the treatment of cognitive deficits associated with neurological disorders. nih.gov Inverse agonists at this receptor have shown potential as cognition-enhancing agents. nih.gov While various chemical scaffolds, such as 2-phenyl-1H-pyrrole-3-carboxamide, have been identified as 5-HT₆ receptor inverse agonists, a direct investigation or reported activity of this compound as a 5-HT₆ receptor inverse agonist was not found in the provided search results. nih.govnih.gov

The kappa-opioid receptor (KOR) is implicated in mood and addictive disorders, and KOR antagonists are being investigated as potential therapeutics. mdpi.com The 4-phenylpiperidine (B165713) scaffold is a known feature in some KOR antagonists, such as JDTic. nih.gov Research has been conducted on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines as a class of opioid antagonists. nih.gov However, specific data detailing the kappa opioid receptor antagonist activity of this compound is not available in the provided search results.

T-type calcium channels are involved in various neurological conditions, and their inhibition is a therapeutic strategy for disorders like epilepsy and neuropathic pain. nih.govnih.gov Piperidine-containing structures have been explored as T-type calcium channel blockers. nih.gov For instance, certain 1,4-substituted piperidines have been identified as potent and selective inhibitors of these channels. Despite the structural relevance, no specific studies or data on the T-type calcium channel inhibitory activity of this compound were identified in the search results.

Molecular Target Identification and Validation Approaches

The identification and validation of molecular targets for novel compounds rely on a variety of experimental techniques, with enzyme inhibition kinetics being a cornerstone for enzyme-targeting drugs.

For compounds targeting enzymes like Cathepsin K, determining the inhibition kinetics is crucial for characterizing their mechanism and potency. This typically involves measuring the inhibitor's effect on the rate of the enzyme-catalyzed reaction at various substrate and inhibitor concentrations to determine parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

In the context of the piperidine-3-carboxamide class of compounds, a derivative known as H-9 was found to inhibit Cathepsin K with an IC₅₀ value of 0.08 µM. mdpi.comnih.gov This value indicates a high degree of potency. Selectivity profiling, which involves testing the compound against a panel of related and unrelated enzymes (e.g., other cathepsins), is a critical next step to ensure that the compound's activity is specific to the intended target, thereby minimizing potential off-target effects. Detailed kinetic parameters and a broad selectivity profile for this compound itself are not available in the provided search results.

Receptor Binding Affinity and Functional Assays

There is no available data from receptor binding or functional assays for this compound.

Modulation of Protein-Protein Interactions

There is no available data to suggest that this compound has been investigated for its effects on protein-protein interactions.

Structure Activity Relationship Sar Studies of 5 3 Fluorophenyl Piperidine 3 Carboxamide

Identification of Pharmacophoric Elements within the 5-(3-Fluorophenyl)piperidine-3-carboxamide Scaffold

The this compound scaffold possesses several key pharmacophoric elements that are critical for its interaction with biological targets. These elements include a hydrogen bond donor/acceptor, a hydrophobic region, and a basic nitrogen atom, which can be protonated at physiological pH.

The essential pharmacophoric features are:

The 3-fluorophenyl group: This lipophilic group often engages in hydrophobic interactions and potentially van der Waals forces or π-π stacking with the target protein. The fluorine atom can also participate in hydrogen bonding or other electrostatic interactions, and its presence can significantly influence the molecule's electronic properties and metabolic stability.

The piperidine (B6355638) ring: This serves as a central scaffold, providing a specific three-dimensional orientation for the substituents. The nitrogen atom within the piperidine ring is typically a key interaction point, often forming a salt bridge or hydrogen bond with an acidic residue in the target's binding site.

The 3-carboxamide group: This group is a crucial hydrogen bond donor and acceptor. The amide functionality can form multiple hydrogen bonds with the target, contributing significantly to binding affinity.

The relative spatial arrangement of these features, dictated by the stereochemistry of the piperidine ring, is paramount for optimal biological activity.

Conformational Analysis and its Correlation with Biological Activity

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional conformation. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. The orientation of the substituents at the 3 and 5 positions is critical.

For 3,5-disubstituted piperidines, the substituents can be in either a cis or trans relationship. This stereochemistry dictates the spatial relationship between the 3-fluorophenyl group and the carboxamide moiety, which in turn affects how the molecule fits into the binding pocket of its biological target. For instance, in the development of renin inhibitors, the (3S,5R) stereochemistry in a 3,5-disubstituted piperidine scaffold was found to be crucial for high inhibitory activity. nih.gov This highlights that a specific conformational arrangement is often required for potent biological effects. The flexibility of the piperidine ring allows it to adopt a conformation that maximizes favorable interactions with the target protein.

The Role of Fluorine Atom Position and Substitution Pattern in Modulating Pharmacological Properties

The position and substitution pattern of the fluorine atom on the phenyl ring are critical determinants of the pharmacological properties of this class of compounds. The incorporation of fluorine can lead to several advantageous effects. nih.gov

Enhanced Metabolic Stability: Fluorine substitution, particularly at positions susceptible to metabolic oxidation, can block these sites and improve the compound's metabolic stability. nih.gov For example, in the development of neurokinin-1 (NK1) receptor antagonists, a 4-fluoro-2-methylphenyl group was utilized in highly potent derivatives. nih.gov

Increased Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the phenyl ring, potentially leading to more favorable electrostatic interactions with the target. It can also enhance the hydrophobicity of the molecule, which can improve penetration into hydrophobic protein pockets. nih.gov

Modulation of Lipophilicity and Bioavailability: Fluorine substitution can modulate the lipophilicity of a compound, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov This can lead to improved pharmacokinetic properties and better oral bioavailability.

Studies on related compounds have shown that the position of the halogen substituent is crucial. For instance, in a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, different halogen substitutions on the phenyl ring led to varying levels of antimicrobial activity. nih.gov

| Substitution Pattern | Effect on Activity |

| 3-Fluoro | Often used to enhance metabolic stability and binding affinity. |

| 4-Fluoro | Can block metabolic oxidation and improve pharmacokinetic properties. nih.gov |

| 3,5-Bis(trifluoromethyl) | This substitution has been shown to lead to high-potency compounds in some series. nih.gov |

Impact of Substituents on the Piperidine Ring on Target Affinity and Selectivity

Modifications to the piperidine ring, including the nitrogen atom and other positions, can have a profound impact on target affinity and selectivity.

N-Substitution: The substituent on the piperidine nitrogen plays a significant role in interacting with the target. In studies of piperidine-3-carboxamides as platelet aggregation inhibitors, attaching an aralkyl group to the nitrogen atom was found to be optimal for activity. nih.gov The nature and size of this substituent can influence binding affinity and selectivity.

Substitution at other positions: Introducing substituents at other positions on the piperidine ring can also modulate activity. For example, in the context of platelet aggregation inhibitors, 3,5-disubstitution led to a decrease in activity compared to 3-substitution alone. nih.gov Conversely, in the development of renin inhibitors, a 3,5-disubstituted piperidine scaffold was the basis for highly potent compounds. nih.gov This indicates that the effect of substitution is highly dependent on the specific biological target.

The following table summarizes the general effects of piperidine ring substitutions:

| Position of Substitution | General Impact |

| N1 (Nitrogen) | Influences binding affinity and can be optimized for specific target interactions. nih.gov |

| C2 | Substitution can lead to a decline in activity in some cases. nih.gov |

| C3, C5 | The stereochemistry and nature of these substituents are critical for activity. nih.govnih.gov |

Influence of Carboxamide Modifications on Ligand-Target Interactions

The carboxamide group at the 3-position of the piperidine ring is a key interaction point, and its modification can significantly alter ligand-target interactions.

Amide Nitrogen and Carbonyl Oxygen: Both the NH and C=O of the amide can act as hydrogen bond donors and acceptors, respectively. Altering the substituents on the amide nitrogen can influence the strength and nature of these interactions.

Bioisosteric Replacements: Replacing the carboxamide with other functional groups (bioisosteres) can explore different interaction patterns and improve properties like metabolic stability. For example, replacing an amide with a sulphonamide has been explored in other chemical series to modulate activity. researchgate.net

Substituents on the Amide Nitrogen: In the development of piperidine-3-carboxamides as platelet aggregation inhibitors, the nature of the N-substituents was found to be crucial. For instance, N,N-diethyl and N-ethyl-N-butyl substitutions were part of potent compounds. nih.gov

The following table illustrates the importance of the carboxamide moiety:

| Modification | Effect |

| N-Alkylation/Arylation | Modulates lipophilicity and steric interactions within the binding pocket. nih.gov |

| Replacement with Bioisosteres | Can alter hydrogen bonding capacity and metabolic stability. researchgate.net |

Systematic Library Synthesis and SAR Derivations for Lead Optimization

The systematic synthesis of compound libraries based on the this compound scaffold is a powerful strategy for lead optimization. This approach allows for the rapid exploration of a wide range of chemical diversity around the core structure.

Modern synthetic methods facilitate the efficient creation of such libraries. For example, recent advances in piperidine synthesis have streamlined the process, reducing the number of steps required to create complex derivatives. news-medical.net A modular approach, where different building blocks can be easily combined, is often employed.

The general process for library synthesis and SAR derivation involves:

Scaffold Selection: Starting with the core this compound structure.

Diversity-Oriented Synthesis: Systematically varying the substituents at key positions, including:

The substitution pattern on the phenyl ring.

The substituents on the piperidine nitrogen.

The substituents on the carboxamide nitrogen.

The stereochemistry of the piperidine ring.

High-Throughput Screening: Testing the synthesized library of compounds against the biological target to identify hits.

SAR Analysis: Analyzing the screening data to identify trends and relationships between chemical structure and biological activity. This information is then used to design the next generation of more potent and selective compounds.

This iterative cycle of design, synthesis, and testing is fundamental to the process of lead optimization in drug discovery.

Computational and in Silico Approaches in the Research of 5 3 Fluorophenyl Piperidine 3 Carboxamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-(3-Fluorophenyl)piperidine-3-carboxamide, molecular docking simulations are instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

By docking this compound into the binding sites of various receptors, enzymes, and other protein targets, researchers can estimate the binding affinity and predict the interaction patterns. For instance, studies on similar piperidine (B6355638) carboxamide derivatives have utilized molecular docking to explore their potential as inhibitors of enzymes like Anaplastic Lymphoma Kinase (ALK) or as antagonists for receptors such as CCR5. nih.govarabjchem.org The binding mode of a ligand can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the target's active site. nih.govnih.gov

The results of such simulations are typically visualized in 2D and 3D representations, providing a clear picture of the ligand-target complex. The binding energy, often expressed in kcal/mol, is a key metric obtained from docking studies, with lower values generally indicating a more stable and favorable interaction.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR206, GLU121, PHE359 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound, QSAR studies can be employed to predict its potency and to guide the design of more effective analogues.

The development of a QSAR model typically involves a dataset of compounds with known activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic, steric, and hydrophobic parameters. nih.gov Statistical methods are then used to build a model that correlates these descriptors with the biological activity.

For piperidine carboxamide derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.comrsc.org These methods generate 3D contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity. For example, a CoMFA model might indicate that adding a bulky substituent at a particular position on the phenyl ring could improve binding affinity. arabjchem.org

Table 2: Key Parameters in a Typical QSAR Model

| Parameter | Description |

| r² (coefficient of determination) | Indicates the goodness of fit of the model. |

| q² (cross-validated r²) | Measures the predictive ability of the model. |

| pIC50 | The negative logarithm of the half-maximal inhibitory concentration (IC50), often used as the dependent variable. |

Prediction of Activity Spectra for Substances (PASS) and Other Bioactivity Prediction Algorithms

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts the biological activity spectrum of a compound based on its structural formula. clinmedkaz.org This approach is particularly useful in the early stages of drug discovery for identifying potential therapeutic applications and off-target effects of a new molecule like this compound.

PASS analysis provides a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). way2drug.com A high Pa value suggests a high likelihood that the compound will exhibit that particular activity. This can help researchers to prioritize experimental testing and to uncover novel pharmacological properties. way2drug.com For new piperidine derivatives, PASS has been used to predict a wide range of activities, including effects on enzymes, receptors, and ion channels. clinmedkaz.org

Other bioactivity prediction algorithms work on similar principles, leveraging large databases of known compound-target interactions to make predictions for novel structures.

Table 3: Illustrative PASS Prediction for this compound

| Predicted Activity | Pa (Probability to be Active) |

| Kinase Inhibitor | 0.85 |

| GPCR Ligand | 0.72 |

| Ion Channel Blocker | 0.65 |

| Antineoplastic | 0.58 |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the behavior of a molecule over time at an atomic level. For this compound, MD simulations can be used to study its conformational flexibility, the stability of its complex with a biological target, and the dynamics of the binding process. arabjchem.org

An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows researchers to observe how the ligand and protein move and interact over a period of nanoseconds or even microseconds. Key insights from MD simulations include the stability of hydrogen bonds, the role of water molecules in the binding site, and conformational changes in both the ligand and the target upon binding. nih.govnih.gov Analysis of the simulation trajectory can reveal the most stable binding pose and provide a more accurate estimation of the binding free energy. nih.gov

In Silico Pharmacokinetic Profiling (ADME: Absorption, Distribution, Metabolism, Excretion)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. mdpi.com For this compound, these predictions can help to identify potential liabilities that could hinder its development as a drug.

A variety of computational models are available to predict ADME properties. These models are typically based on a compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area. nih.govresearchgate.net For example, Lipinski's "rule of five" is a widely used guideline to assess the drug-likeness of a compound based on these properties. dntb.gov.ua

Table 4: Predicted ADME Properties for this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Favorable for oral absorption |

| LogP | 2.5 | Good balance between solubility and permeability |

| H-bond Donors | 2 | Favorable for oral absorption |

| H-bond Acceptors | 2 | Favorable for oral absorption |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Permeability | Moderate | May cross the blood-brain barrier |

For this compound, these tools can identify which atoms are most susceptible to modification by metabolic enzymes, such as the cytochrome P450 family. This information can guide the design of analogues with improved metabolic stability. For instance, if a particular position on the phenyl ring is predicted to be a major site of metabolism, it could be modified to block this metabolic pathway. The prediction of microsomal stability, which is an in vitro measure of metabolic stability, can also be performed using computational models.

Virtual Screening and Ligand-Based Drug Design for Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govnih.gov If this compound is identified as a hit compound, virtual screening can be used to find other commercially available or synthetically accessible compounds with similar properties.

Ligand-based drug design, on the other hand, uses the knowledge of active compounds to design new ones. This approach is valuable when the 3D structure of the target is unknown. By analyzing the common structural features of a set of active molecules, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. This pharmacophore can then be used to search for new molecules or to guide the design of novel analogues of this compound with potentially improved activity and pharmacokinetic properties. nih.gov

Preclinical Pharmacological Evaluation Methodologies for 5 3 Fluorophenyl Piperidine 3 Carboxamide

Development and Implementation of In Vitro Biological Assays

In vitro assays are fundamental to the initial characterization of the biological activity of a test compound. These cell-free or cell-based assays provide essential information on the compound's direct effects on biological targets and cellular processes.

Cell Line-Based Antiproliferative and Cytotoxicity Assays

A primary step in evaluating a compound with potential anticancer applications is to determine its effect on cell proliferation and viability. A panel of human cancer cell lines would be selected to assess the breadth and selectivity of the antiproliferative activity of 5-(3-Fluorophenyl)piperidine-3-carboxamide.

Methodologies:

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity in the presence of the compound suggests either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect. mdpi.com

High-Content Screening (HCS): This image-based technology allows for the simultaneous measurement of multiple cellular parameters. For instance, in studies of N-arylpiperidine-3-carboxamide derivatives, HCS has been used to quantify changes in cell number, cell size, and nucleus size to identify compounds that induce a senescence-like phenotype in human melanoma cells. nih.govnih.gov

LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells, providing a measure of cell membrane integrity. nih.gov

Research Findings for Related Compounds: Studies on N-arylpiperidine-3-carboxamide derivatives have shown their ability to induce a senescence-like phenotype and inhibit the growth of human melanoma A375 cells. nih.govnih.gov For example, a derivative, compound 54, demonstrated potent antimelanoma activity with an IC₅₀ value of 0.03 µM. nih.gov Similarly, other heterocyclic compounds have shown significant antiproliferative activity against various cancer cell lines. nih.govnih.gov

Table 1: Representative Antiproliferative Activity of Piperidine-3-Carboxamide Analogs and Related Heterocycles

| Compound/Analog | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| N-arylpiperidine-3-carboxamide derivative (Compound 54) | Human Melanoma A375 | Phenomic Assay | 0.03 | nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 (Breast Cancer) | MTT Assay | 0.013 | mdpi.com |

| 3(2H)-pyridazinone derivative (Compound 12) | AGS (Gastric Adenocarcinoma) | MTT Assay | Not specified | nih.gov |

Enzyme Inhibition and Receptor Binding Assays

To identify the molecular target(s) of this compound, a series of enzyme inhibition and receptor binding assays would be conducted. The choice of targets would be guided by the structural features of the compound and any observed phenotypic effects.

Methodologies:

Kinase Inhibition Assays: If the compound is suspected to be a kinase inhibitor, its activity would be tested against a panel of purified kinases. The inhibition is typically measured by quantifying the phosphorylation of a substrate.

Receptor Binding Assays: These assays determine the affinity of the compound for a specific receptor. This is often done using radioligand binding assays, where the test compound competes with a radiolabeled ligand for binding to the receptor.

Calcium Mobilization Assays: For G-protein coupled receptors (GPCRs) like CCR5, functional assays that measure changes in intracellular calcium levels upon receptor activation or inhibition are employed. nih.gov

Research Findings for Related Compounds: Derivatives of piperidine-4-carboxamide have been evaluated as CCR5 inhibitors using calcium mobilization assays, with some compounds showing IC₅₀ values in the nanomolar range, comparable to the positive control maraviroc. nih.gov

Functional Assays for Signaling Pathway Modulation (e.g., DNA Damage Response)

Functional assays are crucial for understanding the downstream cellular consequences of target engagement by the compound. These assays can reveal the mechanism of action at a pathway level.

Methodologies:

Western Blotting: This technique is used to detect and quantify specific proteins, which can provide insights into the modulation of signaling pathways. For example, the expression levels of proteins involved in the DNA damage response (e.g., γ-H2AX, p53) or apoptosis (e.g., Bax, Bcl-2) can be assessed. nih.gov

Immunofluorescence Microscopy: This method allows for the visualization of the subcellular localization of proteins and can be used to monitor processes like the formation of DNA damage foci.

Flow Cytometry: This technique can be used to analyze various cellular properties, including cell cycle distribution, apoptosis (e.g., Annexin V staining), and the expression of specific proteins. nih.gov

Research Findings for Related Compounds: Studies on N-arylpiperidine-3-carboxamide derivatives have indicated that they induce a senescence-like phenotype, which is often linked to the DNA damage response pathway. nih.gov Doxorubicin, a known DNA damage-inducing agent, was used as a positive control in these studies to validate the assay. nih.gov In other related heterocyclic compounds, the induction of oxidative stress, as measured by hydrogen peroxide release, and the expression of the pro-apoptotic protein Bax have been demonstrated as mechanisms of their anticancer activity. nih.gov

Ex Vivo and In Vivo Preclinical Models for Efficacy Studies

Following promising in vitro results, the evaluation of this compound would progress to more complex biological systems to assess its efficacy in a more physiologically relevant context.

Animal Models for Specific Disease Indications (e.g., Cancer Xenografts, Osteoporosis Models)

Animal models are indispensable for evaluating the in vivo efficacy of a drug candidate. The choice of model depends on the therapeutic indication being pursued.

Methodologies:

Cancer Xenograft Models: For oncology applications, human cancer cells are implanted into immunocompromised mice. The test compound is then administered, and its effect on tumor growth is monitored over time. Tumor volume and weight are the primary endpoints.

Patient-Derived Xenograft (PDX) Models: These models, where tumor tissue from a patient is directly implanted into mice, are considered more predictive of clinical outcomes.

Models for Other Indications: If the compound is being investigated for other diseases, such as osteoporosis, relevant animal models (e.g., ovariectomized rats) would be used to assess its effects on bone density and architecture.

Research Findings for Related Compounds: While specific in vivo efficacy data for this compound is not publicly available, the promising in vitro antimelanoma activity of N-arylpiperidine-3-carboxamide derivatives suggests that these compounds are candidates for evaluation in melanoma xenograft models. nih.gov

Pharmacodynamic Biomarker Assessment in Preclinical Systems

Pharmacodynamic (PD) biomarkers are used to demonstrate that the compound is engaging its target and eliciting the expected biological effect in vivo.

Methodologies:

Tissue Analysis: Tumor or other relevant tissues are collected from treated animals and analyzed for biomarkers of drug activity. This can include measuring the levels of the drug target, downstream signaling molecules, or markers of apoptosis or cell proliferation (e.g., Ki-67). nih.gov

Blood-Based Biomarkers: The analysis of biomarkers in blood samples offers a less invasive method for assessing drug activity.

Imaging Techniques: Non-invasive imaging modalities such as PET or MRI can be used to monitor tumor response and the modulation of specific biomarkers in living animals.

Research Findings for Related Compounds: For compounds that induce apoptosis, the expression of proteins like Bax can be measured in tumor tissue from treated animals to confirm the mechanism of action in vivo. nih.gov Similarly, for compounds that induce senescence, markers such as senescence-associated β-galactosidase activity could be assessed in tumor xenografts.

Evaluation of Systemic Exposure and Tissue Distribution for this compound Reveals a Gap in Publicly Available Preclinical Data

Despite a comprehensive search of available scientific literature and public databases, detailed preclinical data on the systemic exposure and tissue distribution, including brain penetration, of the chemical compound this compound are not publicly available.

The methodologies for evaluating these critical pharmacokinetic parameters are well-established in preclinical drug development. Such studies are fundamental to understanding a compound's potential as a therapeutic agent. They typically involve administering the compound to animal models and subsequently measuring its concentration in various biological matrices over time.

Standard Methodologies for Systemic Exposure and Tissue Distribution Studies:

Systemic Exposure Analysis: This is typically assessed by collecting blood samples at multiple time points following administration of the compound. The plasma is then separated and analyzed, usually by liquid chromatography-mass spectrometry (LC-MS/MS), to determine the concentration of the compound. Key pharmacokinetic parameters calculated from these data include:

Maximum Concentration (Cmax): The highest concentration of the compound reached in the plasma.

Time to Maximum Concentration (Tmax): The time at which Cmax is observed.

Area Under the Curve (AUC): A measure of the total drug exposure over time.

Tissue Distribution and Brain Penetration: To determine how the compound distributes into different tissues, and specifically its ability to cross the blood-brain barrier, tissue samples (e.g., brain, liver, kidney, muscle) are collected at a specific time point or multiple time points after administration. The concentration of the compound in these tissues is then quantified. For brain penetration, the ratio of the compound's concentration in the brain to its concentration in the plasma (brain-to-plasma ratio or B/P ratio) is a critical parameter.

While these are the standard procedures, no published studies were identified that have applied these methods to this compound and made the results public. Research on related but structurally distinct molecules, such as other piperidine (B6355638) derivatives, indicates that brain penetration can be variable and is highly dependent on the specific chemical structure. For instance, studies on some 2-phenyl-1H-pyrrole-3-carboxamide derivatives have shown they can be brain penetrant. However, these findings cannot be extrapolated to this compound.

Without specific experimental data, any discussion on the systemic exposure and tissue distribution of this compound would be purely speculative. The absence of this information in the public domain prevents a detailed analysis and the creation of data tables as requested.

Derivatives and Analogues of 5 3 Fluorophenyl Piperidine 3 Carboxamide

Rational Design of Novel Piperidine-3-carboxamide Derivatives

The rational design of new derivatives of 5-(3-fluorophenyl)piperidine-3-carboxamide often begins with a hit compound identified through screening or from existing knowledge of related pharmacophores. A key strategy involves the systematic modification of different parts of the scaffold to explore the structure-activity relationship (SAR).

A notable example of this approach can be seen in the development of piperidine-3-carboxamide derivatives with antimelanoma activity. Starting from an initial hit, a focused library of analogues was synthesized to probe the importance of various structural features. nih.govnih.govnih.gov Key modifications included:

Substitution on the Piperidine (B6355638) Nitrogen: The introduction of various substituted benzyl (B1604629) groups on the piperidine nitrogen was explored to understand the impact on activity.

Modification of the Carboxamide: The amide portion was modified to investigate the role of the hydrogen bond donor and acceptor properties.

Alterations to the Phenyl Ring: Different substitution patterns on the phenyl ring were examined to probe electronic and steric effects.

These systematic modifications allow researchers to build a comprehensive understanding of the SAR, guiding the design of more potent and selective compounds.

Exploration of Bioisosteric Modifications to the this compound Scaffold

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties by substituting a functional group with another that has similar physical and chemical properties. For the this compound scaffold, several bioisosteric modifications can be envisioned.

Bioisosteres for the Phenyl Ring: The 3-fluorophenyl group is a common feature in bioactive molecules, but its replacement with other groups can lead to improved properties. nih.gov Saturated bioisosteres, such as bicyclo[1.1.1]pentane (BCP), have been used to replace phenyl rings to enhance solubility and reduce lipophilicity. nih.gov Another potential bioisostere is a bridged piperidine moiety, which has been shown to improve drug-like properties. nih.govrsc.org The use of heterocyclic rings as phenyl ring bioisosteres is also a common strategy.

Bioisosteres for the Carboxamide Group: The carboxamide group is a key hydrogen bonding motif, but it can be liable to hydrolysis by amidases. Bioisosteric replacements for amides include heterocycles like oxadiazoles, which can mimic the hydrogen bonding properties while offering improved metabolic stability. nih.gov

A summary of potential bioisosteric replacements for different parts of the this compound scaffold is presented in the table below.

| Original Moiety | Potential Bioisosteres | Rationale for Replacement |

| 3-Fluorophenyl | Bicyclo[1.1.1]pentane, Bridged piperidines, Heterocycles | Improve solubility, reduce lipophilicity, alter electronic properties |

| Piperidine | Azaspiro[3.3]heptane, Morpholine | Enhance metabolic stability, modulate pKa |

| Carboxamide | 1,3,4-Oxadiazole, Tetrazole | Improve metabolic stability, mimic hydrogen bonding |

Lead Optimization Strategies Derived from SAR and Computational Studies

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound to generate a clinical candidate. This process is often guided by a combination of SAR data and computational modeling.

In the context of piperidine-3-carboxamide derivatives, a study on compounds with antimelanoma activity provides a clear example of lead optimization. nih.govnih.gov Starting with an initial hit, a series of analogues were synthesized and tested, leading to the identification of a lead compound with an IC50 of 0.03 µM. nih.gov The SAR data revealed several key insights:

The S-isomer at the 3-position of the piperidine ring was more active.

A pyridine (B92270) ring in place of the phenyl ring at the 5-position enhanced activity.

A pyrrole (B145914) group attached to the carboxamide nitrogen was beneficial for potency.

Computational studies, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) modeling, can further guide lead optimization. For a series of piperidine carboxamide derivatives as ALK inhibitors, a Topomer CoMFA model was developed to understand the relationship between chemical structure and inhibitory activity. arabjchem.org This model, validated by artificial neural network analysis, allowed for the design of new compounds with predicted desirable activity. arabjchem.org Molecular docking studies can also provide insights into the binding mode of these compounds with their target, helping to rationalize the observed SAR and guide the design of new analogues with improved interactions. nih.govmdpi.com

The table below summarizes the lead optimization of a piperidine-3-carboxamide derivative with antimelanoma activity. nih.gov

| Compound | Modifications from Initial Hit | IC50 (µM) in A375 cells |

| Hit 1 | - | >10 |

| 54 (Lead) | S-isomer, Pyridine at C5, Pyrrole on carboxamide | 0.03 |

| 12 | Piperidine-4-carboxamide regioisomer | Inactive |

| 13 | Pyrrolidine instead of piperidine | 8.0 |

| 14 | Azetidine instead of piperidine | >20 |

Development of Chemical Probes and Tool Compounds Based on the Scaffold

Chemical probes are small molecules used to study biological processes and validate drug targets. The development of a chemical probe from a scaffold like this compound requires a potent, selective, and well-characterized compound.

The ideal chemical probe should possess several key attributes:

Potency: It should be active at low concentrations to minimize off-target effects.

Selectivity: It should interact with the intended target with high specificity over other related proteins.

Known Mechanism of Action: The molecular target and the mechanism by which the probe exerts its effect should be well understood.

Cellular Activity: It should be able to penetrate cell membranes and engage its target in a cellular context.

Availability of a Negative Control: A structurally similar but inactive analogue is crucial to confirm that the observed biological effects are due to the specific interaction with the target.

While a specific chemical probe derived directly from this compound is not prominently described in the reviewed literature, the optimized compounds from SAR studies, such as compound 54 with potent antimelanoma activity, represent excellent starting points for the development of such tools. nih.gov Further characterization of its target and off-target profile would be necessary to validate it as a chemical probe. The synthesis of a biotinylated or fluorescently tagged version of a potent compound could also facilitate target identification and engagement studies.

Conclusion and Future Research Perspectives

Synthesized Knowledge and Impact of Research on 5-(3-Fluorophenyl)piperidine-3-carboxamide

There is currently no synthesized knowledge or research impact specifically attributable to this compound, as no dedicated studies on this compound were identified. The impact of research in the broader field of piperidine-3-carboxamides is significant, with derivatives being investigated for a range of therapeutic applications. For instance, various substituted piperidine-3-carboxamides have been explored as inhibitors of enzymes and as modulators of receptors in the central nervous system. Research into N-arylpiperidine-3-carboxamide derivatives has identified compounds with potential antimelanoma activity by inducing a senescence-like phenotype. nih.govresearchgate.net Other studies have focused on piperidine-3-carboxamides as potential agents for treating osteoporosis. wikipedia.org These examples highlight the therapeutic potential of the piperidine-3-carboxamide scaffold.

Current Research Gaps and Unanswered Questions in the Field

The most significant research gap is the complete lack of data on this compound itself. Key unanswered questions that form the foundation for any future research include:

Feasible Synthetic Routes: What are the most efficient and stereoselective methods for the synthesis of this compound?

Physicochemical Properties: What are the fundamental physicochemical characteristics of this compound, such as its solubility, lipophilicity, and pKa?

Pharmacological Profile: Does this compound exhibit any significant biological activity? What are its primary molecular targets?

Structure-Activity Relationships (SAR): How does the 3-fluorophenyl substituent at the 5-position of the piperidine (B6355638) ring influence its biological activity compared to other regioisomers or substitution patterns?

Pharmacokinetics and Metabolism: If biologically active, what are its absorption, distribution, metabolism, and excretion (ADME) properties?

Emerging Directions and Methodological Advances for Future Investigations

Future investigations into this compound would benefit from modern drug discovery methodologies. High-throughput screening (HTS) and high-content screening (HCS) could be employed to rapidly assess the compound's activity against a wide array of biological targets. nih.govresearchgate.net Advances in computational chemistry, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, could help predict potential targets and guide the synthesis of more potent and selective analogs. painphysicianjournal.com

Modern synthetic methodologies, including catalytic asymmetric synthesis and flow chemistry, could be utilized to develop efficient and scalable routes to produce enantiomerically pure forms of the compound, which is crucial as stereoisomers often exhibit different pharmacological properties.

Potential Contributions to the Broader Landscape of Drug Discovery and Development

Should future research reveal significant biological activity, this compound could contribute to the broader landscape of drug discovery in several ways. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous approved drugs. The introduction of a 3-fluorophenyl group could modulate the compound's properties in several ways:

Metabolic Stability: The fluorine atom could block potential sites of metabolism, potentially improving the compound's half-life.

Binding Interactions: The fluorine atom can participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, potentially leading to enhanced binding affinity and selectivity for its target.

Lipophilicity and Permeability: The fluorine substituent can alter the molecule's lipophilicity, which in turn can affect its ability to cross cell membranes and the blood-brain barrier.

The exploration of this specific compound would add to the collective knowledge of how substitutions on the piperidine ring influence biological activity, thereby aiding in the rational design of future drug candidates. The phenylpiperidine class of compounds has a rich history in medicine, with applications ranging from analgesia to psychiatric disorders. Investigating novel derivatives like this compound could uncover new therapeutic agents with improved efficacy and safety profiles.

Q & A

Q. What synthetic routes are recommended for 5-(3-Fluorophenyl)piperidine-3-carboxamide, and how can reaction parameters be optimized?

- Methodological Answer : A common approach involves starting with (S)-piperidine-2-carboxylic acid derivatives and 3-fluorobenzaldehyde, followed by carboxamide formation via coupling reactions. Key parameters include:

- Temperature : Maintain 60–80°C during condensation to avoid side reactions.

- Catalysts : Use Pd/C or Pd(OAc)₂ for hydrogenation steps (e.g., reducing nitro groups or facilitating cross-coupling).

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

Optimization Strategy : Apply Design of Experiments (DoE) to minimize trial-and-error. For example, factorial designs can test interactions between temperature, catalyst loading, and solvent ratios .

| Reaction Step | Conditions | Yield Range | Reference |

|---|---|---|---|

| Piperidine core formation | 3-Fluorobenzaldehyde, 80°C, DMF | 65–75% | |

| Carboxamide coupling | EDCI/HOBt, RT, CH₂Cl₂ | 70–85% |

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400–600 MHz in DMSO-d₆ or CDCl₃) resolves fluorophenyl and piperidine proton environments. ¹⁹F NMR confirms fluorine substitution .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns (e.g., SPB®-1000) with acetonitrile/water (0.1% TFA) gradients. Retention time: 8–10 min .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ (theoretical m/z: 263.1). High-resolution MS (HRMS) validates molecular formula .

Advanced Research Questions

Q. How can computational methods enhance reaction design for derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in fluorophenyl substitution. Software like Gaussian or ORCA optimizes reaction pathways .

- Machine Learning (ML) : Train models on existing reaction databases to predict optimal catalysts or solvents. For example, ICReDD’s workflow integrates experimental data with computational predictions to prioritize synthetic routes .

- Case Study : A 2024 study combined DFT with DoE to reduce byproduct formation in piperidine ring closure by 40% .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from kinase inhibition assays (e.g., PIM1 kinase) using standardized protocols (IC₅₀ values, ATP concentration = 1 mM). Adjust for variables like cell line (HEK293 vs. HeLa) or assay temperature .

- Structure-Activity Relationship (SAR) Profiling : Compare analogs (e.g., 5-(4-Fluorophenyl)piperidine-3-carboxamide) to isolate substituent effects. For example, 3-fluorophenyl groups show higher logP (2.1 vs. 1.8 for 4-fluoro), impacting membrane permeability .

- Replication Studies : Validate disputed results under controlled conditions (e.g., fixed pH 7.4, 37°C) .

Q. How do stereochemical configurations influence the compound’s pharmacological profile?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (Chiralpak® AD-H column) with hexane/isopropanol (90:10) to separate enantiomers. Absolute configuration is confirmed via X-ray crystallography or circular dichroism .

- Biological Impact : (3S,4R) configurations exhibit 10-fold higher affinity for serotonin receptors than (3R,4S) in radioligand binding assays (Kᵢ = 12 nM vs. 120 nM) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.